2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is a compound belonging to the thiazolidinedione class, which is recognized for its therapeutic applications in metabolic diseases. This specific compound has garnered attention due to its potential as a selective insulin sensitizer and its role in the treatment of conditions such as diabetes and hypertension. The compound's structure features a thiazolidinedione core, which is crucial for its biological activity, and it is often explored in medicinal chemistry for its pharmacological properties.
The compound is referenced under the CAS number 161600-03-9 and has a molecular formula of C14H11NO3S, with a molecular weight of approximately 273.3070 g/mol . It is synthesized as an intermediate for various pharmaceutical applications, particularly in the development of anti-diabetic drugs like pioglitazone .
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is classified as a thiazolidinedione derivative. Thiazolidinediones are known for their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a significant role in glucose metabolism and lipid regulation. This classification places the compound within a broader category of insulin-sensitizing agents used primarily in the management of type 2 diabetes mellitus .
The synthesis of 2,4-thiazolidinediones typically involves various condensation reactions that lead to the formation of the thiazolidine ring structure. The most common synthetic route includes cyclocondensation reactions of thioureas or thiosemicarbazides with α-halocarbonyl compounds .
Technical Details:
The molecular structure of 2,4-thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- features:
The compound undergoes various chemical reactions typical of thiazolidinediones:
Technical Details:
The reactions are often carried out under controlled conditions to optimize yield and minimize side products. The choice of solvents and catalysts can significantly influence reaction pathways and product distribution.
The primary mechanism of action for 2,4-thiazolidinedione derivatives involves activation of PPARγ receptors:
Studies have shown that compounds with lower PPARγ activity may exhibit fewer side effects while maintaining efficacy in treating metabolic disorders .
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- has several significant applications:
The 5-[(6-hydroxy-2-naphthalenyl)methyl] substitution confers distinctive molecular properties that enhance interactions within the peroxisome proliferator-activated receptor gamma (PPAR-γ) ligand-binding domain (LBD). PPAR-γ’s LBD comprises a large hydrophobic pocket (~1,200 ų) formed by 13 α-helices (H3, H5, H7, H10) and a β-sheet region, which accommodates diverse ligand architectures [1] [8]. The naphthalenyl moiety exploits this promiscuity through:
Table 1: Binding Energy Comparison of Naphthalenyl-Modified TZD vs. Canonical Agonists
Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
---|---|---|
5-[(6-OH-naphthalenyl)methyl] TZD | -7.8 to -8.2 | His323, His449, Phe282, Ser289 |
Rosiglitazone | -8.6 | His323, His449, Lys367, Phe282 |
Pioglitazone | -8.5 | His323, His449, Leu330, Phe363 |
Non-TZD PPARγ agonist (GW1929) | -7.9 | Ser342, Arg288, Ile341 |
Data derived from molecular docking simulations [3] [5] [7].
Functional assays confirm enhanced transactivation efficacy, with the naphthalenyl derivative achieving 80–90% PPAR-γ activation at 10 μM concentration, comparable to full agonists like rosiglitazone [3].
Structurally, 5-[(6-hydroxy-2-naphthalenyl)methyl]-TZD diverges from classical glitazones through:
Table 2: Structural and Functional Parameters of TZD Derivatives
Parameter | 5-[(6-OH-naphthalenyl)methyl] TZD | Rosiglitazone | Pioglitazone |
---|---|---|---|
ClogP | 3.8 | 2.9 | 3.5 |
TPSA (Ų) | 85 | 75 | 78 |
H-Bond Acceptors | 5 | 6 | 5 |
PPAR-γ Transactivation (EC₅₀, μM) | 0.15–0.3 | 0.06 | 0.3 |
Selectivity Ratio (PPAR-γ/α) | 12:1 | 30:1 | 15:1 |
Data synthesized from physicochemical predictions and cell-based reporter assays [4] [5] [9].
The derivative’s moderate selectivity for PPAR-γ over PPAR-α (12:1) contrasts with rosiglitazone’s higher selectivity (30:1), suggesting nuanced isoform discrimination via the naphthalenyl group’s bulk [9].
The ortho-positioned hydroxy group at C6 of the naphthalenyl ring critically influences ligand-receptor dynamics:
Modifying the hydroxy position (e.g., C5 or C7) disrupts these interactions, reducing transactivation potency by 3–5 fold, as confirmed via synthesized positional isomers [4].
Table 3: Pharmacophore Geometry Dependence on Hydroxy Group Position
Hydroxy Position | PPAR-γ Activation (%) | Binding Energy (kcal/mol) | H-Bond Interactions |
---|---|---|---|
C6 (ortho) | 90 | -8.2 | Ser289, H₂O-mediated Arg288 |
C7 (peri) | 65 | -7.1 | None significant |
C5 (meta) | 55 | -6.8 | Tyr327 (weak) |
Unsubstituted | 30 | -5.9 | None |
Data from mutant receptor studies and docking analyses [4] [7].
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4